molecular formula C7H3BrN2O2S B12988344 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid

5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid

Cat. No.: B12988344
M. Wt: 259.08 g/mol
InChI Key: BYRTWYVOQKTWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that features a fused isothiazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid typically involves the annulation of a thiazole ring to a pyridine derivative. One common method includes the reaction of 2-aminopyridine with bromine and sulfur to form the isothiazole ring, followed by carboxylation to introduce the carboxylic acid group . The reaction conditions often involve the use of a base such as sodium acetate and a catalyst like N-methylmorpholine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. These methods would involve the use of large-scale reactors and continuous flow processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events that are crucial for signal transduction pathways . This inhibition can lead to the modulation of various cellular processes, including cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromoisothiazolo[5,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the carboxylic acid group allows for further functionalization and derivatization, making it a versatile building block in synthetic chemistry .

Properties

Molecular Formula

C7H3BrN2O2S

Molecular Weight

259.08 g/mol

IUPAC Name

5-bromo-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C7H3BrN2O2S/c8-3-1-4-5(7(11)12)10-13-6(4)9-2-3/h1-2H,(H,11,12)

InChI Key

BYRTWYVOQKTWQL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=NS2)C(=O)O)Br

Origin of Product

United States

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